molecular formula C13H15N5O B11707090 6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B11707090
M. Wt: 257.29 g/mol
InChI Key: JSOFDKFEEMJGTG-NTEUORMPSA-N
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Description

6-METHYL-3-[(2E)-2-(3-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by its unique structure, which includes a phenylpropylidene hydrazine moiety and a dihydrotriazine ring

Preparation Methods

The synthesis of 6-METHYL-3-[(2E)-2-(3-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves multiple steps. One common method includes the reaction of 6-methyl-1,2,4-triazine-3,5-dione with phenylpropylidene hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halogens and alkylating agents.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives.

Scientific Research Applications

6-METHYL-3-[(2E)-2-(3-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropylidene hydrazine moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives, such as:

    6-Methyl-1,2,4-triazine-3,5-dione: A precursor in the synthesis of the target compound.

    Phenylpropylidene hydrazine: Another key intermediate in the synthesis process.

    Other triazine derivatives: Compounds with similar structures but different substituents, which may exhibit varying biological and chemical properties.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15N5O/c1-10-12(19)15-13(18-16-10)17-14-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8H2,1H3,(H2,15,17,18,19)/b14-9+

InChI Key

JSOFDKFEEMJGTG-NTEUORMPSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/CCC2=CC=CC=C2

Canonical SMILES

CC1=NN=C(NC1=O)NN=CCCC2=CC=CC=C2

Origin of Product

United States

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